3-Cyanovinylcarbazole

Descripción general

Descripción

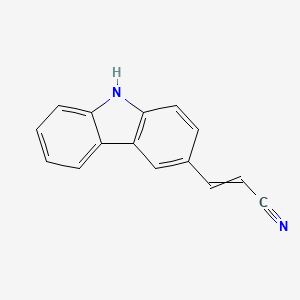

3-Cyanovinylcarbazole is an organic compound that features a carbazole moiety linked to a propenenitrile group. Carbazole derivatives are known for their unique electronic properties, making them valuable in various scientific and industrial applications. This compound is particularly interesting due to its conjugated system, which can exhibit significant photophysical and photochemical properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyanovinylcarbazole typically involves the reaction of 9H-carbazole-3-carbaldehyde with a suitable nitrile precursor under specific conditions. One common method includes the use of microwave irradiation to facilitate the reaction, which can significantly reduce reaction times and improve yields .

Industrial Production Methods

While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. This often involves optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and scalable processes .

Análisis De Reacciones Químicas

Types of Reactions

3-Cyanovinylcarbazole can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can convert the nitrile group to other functional groups such as amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and specific pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carbazole derivatives with additional oxygen-containing functional groups, while reduction can produce amine derivatives .

Aplicaciones Científicas De Investigación

Photocrosslinking Reactions

1. Mechanism and Efficiency

3-Cyanovinylcarbazole nucleoside (CNVK) exhibits remarkable efficiency in photocrosslinking reactions with complementary DNA strands. When irradiated with light at 366 nm, CNVK can rapidly crosslink to pyrimidine bases such as cytosine and thymine. Studies have shown that crosslinking to thymine occurs in approximately 1 second, while cytosine takes about 25 seconds . The selectivity of this reaction allows for precise targeting within DNA sequences, making it a valuable tool for genetic studies and diagnostics.

2. Applications in Epigenetics

One notable application of CNVK is in the selective detection of 5-methylcytosine (mC), an important epigenetic marker. The photocrosslinking reaction between CNVK-ODN and mC-containing ODNs has been demonstrated to occur rapidly, enabling potential mapping of mC sites in genomic DNA. This method could facilitate advancements in understanding gene regulation and epigenetic modifications .

DNA Origami Technology

1. Structural Applications

DNA origami is a technique that utilizes the programmable nature of DNA to create complex nanostructures. CNVK can be integrated into these structures to enhance their functionality. For instance, the incorporation of CNVK into DNA origami allows for the creation of responsive materials that can undergo structural changes upon light irradiation, which can be utilized in drug delivery systems and biosensing applications .

2. Functional Nanodevices

The versatility of DNA origami combined with CNVK's photocrosslinking capabilities enables the development of functional nanodevices. These devices can be designed for specific tasks such as targeted drug delivery or molecular detection, leveraging the precise control over molecular interactions afforded by the incorporation of CNVK .

Case Study 1: Photocrosslinking for SNP Detection

A study investigated the use of CNVK in detecting single nucleotide polymorphisms (SNPs) through its ultrafast photocrosslinking reaction. The results indicated that the presence of specific SNPs could be efficiently identified by monitoring crosslinking events, showcasing CNVK's potential in genetic diagnostics .

Case Study 2: Enhanced Stability in DNA Structures

Research demonstrated that incorporating CNVK into DNA duplexes significantly increased their thermal stability. The UV melting temperature of duplexes with CNVK was raised by approximately 30 °C compared to unmodified strands, indicating enhanced structural integrity which is crucial for various applications including gene therapy and synthetic biology .

Summary Table of Applications

Mecanismo De Acción

The mechanism by which 3-Cyanovinylcarbazole exerts its effects is primarily related to its electronic properties. The conjugated system allows for efficient charge transfer, making it useful in electronic applications. In biological systems, its activity may involve interactions with specific molecular targets, such as enzymes or receptors, leading to various biochemical effects .

Comparación Con Compuestos Similares

Similar Compounds

3-(9-ethyl-9H-carbazol-3-yl)prop-2-en-1-one: This compound has a similar structure but with an ethyl group instead of a nitrile group, affecting its chemical properties and applications.

Poly-3-(9H-carbazol-9-yl)propylmethacrylate: A polymeric derivative used in dye-sensitized solar cells, showcasing different physical and chemical properties due to its polymeric nature.

Uniqueness

3-Cyanovinylcarbazole stands out due to its specific combination of a carbazole moiety and a nitrile group, which imparts unique electronic and photophysical properties. This makes it particularly valuable in applications requiring efficient charge transfer and stability under various conditions .

Propiedades

Fórmula molecular |

C15H10N2 |

|---|---|

Peso molecular |

218.25 g/mol |

Nombre IUPAC |

3-(9H-carbazol-3-yl)prop-2-enenitrile |

InChI |

InChI=1S/C15H10N2/c16-9-3-4-11-7-8-15-13(10-11)12-5-1-2-6-14(12)17-15/h1-8,10,17H |

Clave InChI |

HDAVJPSXEPLOMF-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C2C(=C1)C3=C(N2)C=CC(=C3)C=CC#N |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.